1-(3-fluoro-phenyl)-5-hydroxy-1H-pyrazole-3-carboxylicacid
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Overview
Description
1-(3-fluoro-phenyl)-5-hydroxy-1H-pyrazole-3-carboxylicacid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorine atom on the phenyl ring and a hydroxyl group on the pyrazole ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluoro-phenyl)-5-hydroxy-1H-pyrazole-3-carboxylicacid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination of the phenyl ring.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluoro-phenyl)-5-hydroxy-1H-pyrazole-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-fluoro-phenyl)-5-hydroxy-1H-pyrazole-3-carboxylicacid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-phenyl)-5-hydroxy-1H-pyrazole-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and selectivity towards certain enzymes or receptors. This compound may exert its effects through inhibition or activation of these targets, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(3-fluoro-phenyl)-5-hydroxy-1H-pyrazole-3-carboxylicacid is unique due to the combination of the fluorine atom on the phenyl ring and the hydroxyl group on the pyrazole ring. This structural arrangement can result in distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H7FN2O3 |
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Molecular Weight |
222.17 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-3-oxo-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O3/c11-6-2-1-3-7(4-6)13-9(14)5-8(12-13)10(15)16/h1-5,12H,(H,15,16) |
InChI Key |
RLSAPYCPFIJVCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C=C(N2)C(=O)O |
Origin of Product |
United States |
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